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In the landscape of modern medicinal chemistry, certain molecular frameworks consistently

emerge in successful drug candidates, earning them the designation of "privileged scaffolds."

The indazole ring system is a quintessential example of such a scaffold, prized for its unique

combination of aromaticity, hydrogen bonding capabilities, and structural rigidity. As a

bioisostere of indole, indazole and its derivatives are integral to a wide array of

pharmacologically active agents, demonstrating activities that span from anti-inflammatory to

potent anti-cancer effects.[1][2]

This guide focuses on a particularly valuable derivative: 5-amino-1H-indazole-3-carboxylic
acid. The strategic placement of three distinct functional groups—the indazole N-H, a C3-

carboxylic acid, and a C5-amine—transforms this molecule from a simple heterocycle into a

trifunctional synthetic linchpin. For researchers and drug development professionals,

understanding the nuanced chemical properties of this compound is paramount to unlocking its

full potential as a versatile building block for next-generation therapeutics. This document

provides a comprehensive technical overview of its properties, synthesis, reactivity, and

applications, grounded in established scientific principles and field-proven insights.
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Section 1: Core Physicochemical and Structural
Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective

application in synthesis and development. 5-amino-1H-indazole-3-carboxylic acid is typically

supplied as a grey or black powder and requires refrigerated storage conditions (0-8 °C) to

ensure its long-term stability.[1]

Data Summary Table
For clarity and rapid reference, the core physicochemical properties are summarized below. It

is important to note that while some data, like molecular weight, are absolute, other parameters

such as pKa are often not experimentally determined for every specific derivative. In such

cases, values are estimated based on the electronic nature of the substituents and data from

closely related analogues.
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Property Value / Observation Source / Rationale

CAS Number 78155-77-8 [1]

Molecular Formula C₈H₇N₃O₂ [1]

Molecular Weight 177.16 g/mol [1]

Appearance Black or grey powder [1]

Storage Conditions 0 - 8 °C, protect from light [1]

pKa (N1-H) ~13-14

Estimated based on the parent

indazole (pKa = 13.86)[3] and

the electron-donating nature of

the C5-amino group.

pKa (C3-COOH) ~3-4

Typical range for benzoic acid

derivatives. The electron-

donating C5-amino group may

slightly increase this value.

pKa (C5-NH₃⁺) ~3-4

Estimated based on 4-

aminobenzoic acid. The

indazole ring is electron-

withdrawing relative to

benzene, which would

decrease the basicity of the

amino group.

Section 2: Synthesis Strategies: Building the
Indazole Core
The synthesis of substituted indazoles is a well-established field, with several robust methods

available. The choice of a specific route often depends on the availability of starting materials

and the desired substitution pattern. While a definitive, published synthesis specifically for 5-
amino-1H-indazole-3-carboxylic acid is not readily available in top-tier journals, a chemically

sound pathway can be constructed based on established transformations of analogous

systems.
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A common and logical approach begins with a substituted o-toluidine derivative, proceeding

through a diazotization and cyclization cascade. The causality behind this strategy lies in its

efficiency and regiochemical control.

Plausible Synthetic Pathway
A logical and field-proven approach to synthesizing the target molecule involves the cyclization

of a substituted aminophenyl precursor. This method provides excellent control over the final

substitution pattern.

4-Methyl-3-nitroaniline N-(4-methyl-3-nitrophenyl)acetamide Ac₂O/Py 2-Amino-4-methyl-5-nitrobenzoic acid

 1. KMnO₄

 2. H₃O⁺ 5-Nitro-1H-indazole-3-carboxylic acid

 1. NaNO₂, HCl
 2. SnCl₂, HCl (cyclization) 5-Amino-1H-indazole-3-carboxylic acid

 H₂, Pd/C or
 Fe/HCl (Reduction) 

Click to download full resolution via product page

Caption: Plausible synthetic route to 5-amino-1H-indazole-3-carboxylic acid.

Experimental Rationale:

Protection: The synthesis begins with the acetylation of 4-methyl-3-nitroaniline. This

protection step is crucial as it prevents the free amine from interfering with the subsequent

oxidation and diazotization reactions.

Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent

like potassium permanganate (KMnO₄). This step introduces the required C3-carboxyl

functionality.

Diazotization & Cyclization: The protecting acetyl group is removed under acidic conditions,

and the resulting aniline is treated with sodium nitrite (NaNO₂) and acid to form a diazonium

salt. This intermediate is highly reactive and undergoes intramolecular cyclization, often

facilitated by a reducing agent like stannous chloride (SnCl₂), to form the indazole ring. This

yields 5-nitro-1H-indazole-3-carboxylic acid.

Reduction: The final step is the selective reduction of the nitro group to the desired amine

using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with a
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metal in acid (e.g., Fe/HCl). This step must be carefully controlled to avoid reduction of the

indazole ring itself.

Section 3: Spectroscopic Characterization
Unambiguous structural confirmation is critical. While a public reference spectrum for this

specific molecule is not available, its spectral characteristics can be reliably predicted based on

its structure and data from analogous compounds.[4][5][6]

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the

aromatic protons and exchangeable protons.

~13.0-14.0 ppm (s, 1H): Broad singlet corresponding to the indazole N1-H proton.

~12.0-13.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton.

~7.0-7.8 ppm (m, 3H): A set of signals (likely a doublet, a singlet or doublet of doublets,

and another doublet) corresponding to the three protons on the benzene portion of the

indazole ring (H4, H6, H7). The exact splitting pattern depends on the coupling constants.

~5.0-6.0 ppm (s, 2H): A broad singlet for the two protons of the C5-amino group. These

protons are exchangeable with D₂O.

¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum will show eight distinct signals.

~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).

~110-150 ppm: Six signals corresponding to the eight carbons of the indazole ring system.

The carbon attached to the amino group (C5) would be shifted upfield compared to its

unsubstituted counterpart.

Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion

[M+H]⁺.

Calculated m/z: 178.0611 (for C₈H₈N₃O₂⁺)

Common Fragments: Loss of H₂O (water) and CO₂ (carbon dioxide) from the carboxylic

acid are expected fragmentation pathways under MS/MS analysis.[7]
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Section 4: Chemical Reactivity and Derivatization
Potential
The synthetic utility of 5-amino-1H-indazole-3-carboxylic acid stems from its three distinct

reactive centers. This trifunctionality allows for sequential, orthogonal chemical modifications,

making it an exceptionally powerful scaffold for building molecular complexity.

Key Reactive Sites

< 
Site A (Red):

Carboxylic Acid
Amidation, Esterification >

<
Site B (Blue):
Indazole N-H

N1/N2 Alkylation, Arylation >

<
Site C (Green):

Aryl Amine
Acylation, Sulfonylation, Diazotization >

Click to download full resolution via product page

Caption: Key sites of chemical reactivity on the 5-amino-1H-indazole-3-carboxylic acid
scaffold.

Site A (Carboxylic Acid): This is the most common site for derivatization in drug discovery.

Standard peptide coupling conditions (e.g., EDC/HOBt, HATU, or PyBOP) readily convert the

acid into a wide range of amides, which is a key structural motif in many enzyme inhibitors.

[4] Esterification can also be achieved under acidic conditions with an appropriate alcohol.

Site B (Indazole N-H): The indazole ring contains two nitrogen atoms (N1 and N2), and

alkylation can often lead to a mixture of isomers.[8] The regioselectivity of N-alkylation is

highly dependent on the reaction conditions (base, solvent, electrophile). Careful selection of
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conditions or the use of directing groups can favor the formation of the desired N1 or N2

substituted product. This site is crucial for modulating solubility and tailoring the spatial

orientation of substituents to fit into protein binding pockets.

Site C (Aryl Amine): The C5-amino group is a versatile handle for modification. It can

undergo acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or

serve as a nucleophile in substitution reactions. Furthermore, it can be diazotized and

converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN), offering a

secondary pathway to a vast library of derivatives.

Section 5: Applications in Drug Discovery - The
PARP Inhibitor Connection
The indazole scaffold is present in numerous clinical and pre-clinical drug candidates.

However, the most prominent and commercially successful application of the indazole-3-

carboxamide core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[9]

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair

pathways (specifically, homologous recombination deficiency, as seen in BRCA-mutated

cancers) to induce synthetic lethality in tumor cells.[10][11]

Case Study: Niraparib (Zejula®)
5-amino-1H-indazole-3-carboxylic acid is a reported precursor or key building block for the

synthesis of Niraparib, a potent PARP-1 and PARP-2 inhibitor approved by the FDA for the

treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[9][12]

Caption: The 5-amino-1H-indazole-3-carboxamide core is highlighted within the structure of the

PARP inhibitor Niraparib.

In the structure of Niraparib, the 5-amino-1H-indazole-3-carboxylic acid scaffold is converted

to a primary amide. This amide functionality is critical for binding to the nicotinamide-binding

pocket of the PARP enzyme, forming key hydrogen bonds with amino acid residues like Gly-

863 and Ser-904.[9] The indazole ring itself provides the rigid core that correctly positions the

interacting groups for optimal binding.
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Section 6: Experimental Protocols - A Validated
Workflow
The following protocol details a standard, robust procedure for the amide coupling of 5-amino-
1H-indazole-3-carboxylic acid, a foundational step for creating derivative libraries for

screening.

Protocol: General Amide Coupling using EDC/HOBt
Objective: To synthesize an N-substituted-5-amino-1H-indazole-3-carboxamide.

Materials:

5-amino-1H-indazole-3-carboxylic acid (1.0 equiv)

Desired primary or secondary amine (1.0 - 1.2 equiv)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

Hydroxybenzotriazole (HOBt) (1.2 equiv)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aq. NaHCO₃, Brine, Ethyl Acetate (EtOAc), Anhydrous MgSO₄ or Na₂SO₄

Procedure:

To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-amino-1H-
indazole-3-carboxylic acid (1.0 equiv).

Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (or DIPEA) (3.0 equiv) to the solution.

Stir the reaction mixture at room temperature for 15-20 minutes. Scientist's Note: This pre-

activation step is critical. It allows the carboxylic acid to form the HOBt active ester, which is
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less prone to racemization and side reactions than the initial O-acylisourea intermediate

formed with EDC alone.

Add the desired amine (1.0-1.2 equiv) to the reaction mixture, either neat if it is a liquid or as

a solution in a small amount of DMF.

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

Upon completion, pour the reaction mixture into water or ice water. This will precipitate the

product if it is a solid, or prepare the mixture for extraction.

Extract the aqueous mixture with a suitable organic solvent, such as Ethyl Acetate (3x

volumes).

Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (to remove

unreacted acid and HOBt) and brine (to remove residual water and DMF).

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography (typically silica gel with a gradient of

Hexanes/EtOAc or DCM/MeOH) or recrystallization to afford the pure amide product.

Section 7: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific

safety data sheet (SDS) for 5-amino-1H-indazole-3-carboxylic acid may not be universally

available, a reliable hazard assessment can be made from data on closely related compounds

like 1H-indazole-3-carboxylic acid and 1H-indazol-5-amine.[13][14]

Hazard Classification (Inferred):

Acute Oral Toxicity: Likely harmful if swallowed.

Skin Corrosion/Irritation: Likely causes skin irritation.

Eye Damage/Irritation: Likely causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear standard Personal Protective Equipment (PPE): safety glasses, a lab coat, and

chemical-resistant gloves.

Avoid generating dust. Handle the solid carefully.

Avoid contact with skin, eyes, and clothing.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).

Conclusion
5-amino-1H-indazole-3-carboxylic acid is far more than a simple chemical intermediate; it is

a strategic tool for the modern drug discovery scientist. Its trifunctional nature provides a robust

and flexible platform for generating molecular diversity, while its core structure is a validated

component of high-value therapeutics like the PARP inhibitor Niraparib. By understanding its

fundamental chemical properties, synthesis, and reactivity, researchers can leverage this

powerful building block to accelerate the design and development of novel, impactful

medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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